N-(2-Phenylethyl)tetradecanamide

Description

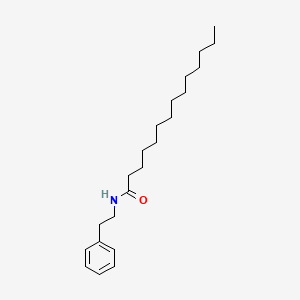

N-(2-Phenylethyl)tetradecanamide (C₂₂H₃₅NO) is a long-chain fatty acid amide derivative characterized by a tetradecanoyl group linked to a 2-phenylethylamine moiety. It was first isolated from the marine sponge Theonella swinhoei collected in the Xisha Islands, China, alongside its (9Z)-unsaturated analog, N-(2-phenylethyl)-(9Z)-tetradecanamide . Structural elucidation was achieved via ESI-MS, ¹³C NMR, and DEPT spectra, confirming a molecular weight of 330.28 [M+H]⁺ and a molecular formula of C₂₂H₃₅NO with six degrees of unsaturation . The compound exhibits solubility in organic solvents like dichloromethane and chloroform, typical of lipophilic amides .

Properties

CAS No. |

858481-62-6 |

|---|---|

Molecular Formula |

C22H37NO |

Molecular Weight |

331.5 g/mol |

IUPAC Name |

N-(2-phenylethyl)tetradecanamide |

InChI |

InChI=1S/C22H37NO/c1-2-3-4-5-6-7-8-9-10-11-15-18-22(24)23-20-19-21-16-13-12-14-17-21/h12-14,16-17H,2-11,15,18-20H2,1H3,(H,23,24) |

InChI Key |

ANKKFXJHCGAFIY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Phenylethyl)tetradecanamide typically involves the reaction of tetradecanoic acid with 2-phenylethylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions ensures consistency and cost-effectiveness in industrial production.

Chemical Reactions Analysis

Types of Reactions: N-(2-Phenylethyl)tetradecanamide undergoes various chemical reactions, including:

Oxidation: The hydrocarbon chain can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran.

Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products:

Oxidation: Hydroxylated or carboxylated derivatives of this compound.

Reduction: N-(2-Phenylethyl)tetradecylamine.

Substitution: Various substituted phenylethyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-Phenylethyl)tetradecanamide has several applications in scientific research, including:

Chemistry: Used as a model compound to study amide bond formation and reactivity.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of N-(2-Phenylethyl)tetradecanamide involves its interaction with specific molecular targets and pathways. The phenylethyl group may interact with receptors or enzymes, modulating their activity. The long hydrocarbon chain can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems. The amide bond provides stability and resistance to hydrolysis, ensuring the compound’s persistence in various environments.

Comparison with Similar Compounds

Table 1: Key Structural and Spectral Features of N-(2-Phenylethyl)tetradecanamide and Analogs

Key Observations:

Saturation vs. Unsaturation : The saturated this compound and its (9Z)-unsaturated analog differ in acyl chain flexibility and lipophilicity. The unsaturated variant likely exhibits lower melting points and altered membrane permeability due to the cis double bond .

Heterocyclic Substitution : Replacing the phenylethyl group with a thiazole ring (N-(1,3-thiazol-2-yl)tetradecanamide) introduces hydrogen-bonding capacity (PSA = 29.1 Ų), which may influence solubility and bioactivity .

Spectroscopic and Chromatographic Behavior

- Mass Spectrometry: this compound shows a prominent molecular ion at m/z 331 (M⁺) and fragments at m/z 240 (loss of C₇H₁₅) and m/z 163 (phenylethylamine moiety) . The methyl-substituted analog (13-Methyl-N-(2-phenylethyl)tetradecanamide) exhibits distinct fragmentation at m/z 254 (C₁₄H₂₈NO⁺) and m/z 225 (C₁₃H₂₅NO⁺) .

- Chromatography : Both saturated and unsaturated analogs elute similarly in reverse-phase HPLC due to comparable lipophilicity, but the unsaturated variant may exhibit slight retention time differences .

Research Findings and Implications

- Natural Occurrence : this compound and its analogs are rare in nature, primarily reported in marine sponges, suggesting ecological roles in chemical defense or symbiosis .

- Synthetic Accessibility : Derivatives like 13-methyl and thiazole-substituted variants are accessible via ynamide-mediated synthesis or nucleophilic substitution, enabling structure-activity relationship studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.